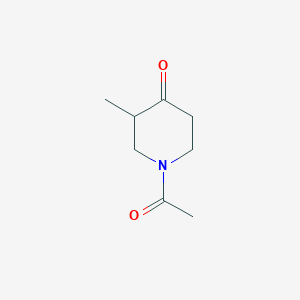

1-Acetyl-3-methylpiperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-acetyl-3-methylpiperidin-4-one |

InChI |

InChI=1S/C8H13NO2/c1-6-5-9(7(2)10)4-3-8(6)11/h6H,3-5H2,1-2H3 |

InChI Key |

IVWDLKVODSPLLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Therapeutic Potential of 1-Acetyl-3-methylpiperidin-4-one Derivatives

Executive Summary

The piperidin-4-one scaffold, particularly the 1-acetyl-3-methyl-2,6-diaryl configuration, represents a privileged pharmacophore in modern medicinal chemistry. Unlike the "naked" piperidone ring, these substituted derivatives exhibit potent biological activities due to their ability to mimic the spatial arrangement of bioactive alkaloids and interact with diverse protein targets via hydrophobic pockets (aryl groups) and hydrogen bonding (ketone/acetyl groups).[1]

This guide synthesizes the structural rationale, synthesis pathways, and therapeutic applications (Antimicrobial, Anticancer, Anti-inflammatory) of these derivatives.[1] It is designed to move beyond theoretical chemistry into actionable experimental protocols for drug discovery.

Part 1: Molecular Architecture & Synthesis Strategy[1]

The Pharmacophore Rationale

The therapeutic efficacy of 1-Acetyl-3-methylpiperidin-4-one is not inherent to the basic ring but is unlocked through specific substitutions:

-

C2 & C6 Diaryl Substitutions: These are critical. They create a "butterfly-like" conformation that fits into hydrophobic pockets of enzymes (e.g., DNA gyrase in bacteria or tubulin in cancer cells).[1]

-

N-Acetylation: Converts the basic amine to an amide, significantly altering lipophilicity (LogP) and membrane permeability.[1] It also removes the basic nitrogen proton, preventing protonation at physiological pH, which changes receptor binding kinetics.[1]

-

C3-Methyl Group: Introduces chirality and steric bulk, forcing the piperidone ring into specific chair or boat conformations that favor target selectivity.

Synthesis Workflow (The Mannich Condensation)

The most robust route to these derivatives is a modified Mannich condensation followed by acetylation.[1]

Critical Mechanism Note: The reaction relies on the in situ formation of an iminium ion from the ammonium acetate and aldehyde, which is then attacked by the enol form of the ketone (ethyl methyl ketone).[1]

Diagram 1: Synthesis Pathway

Caption: Synthesis proceeds via double Mannich condensation followed by N-acetylation to lock lipophilicity.

Part 2: Therapeutic Mechanisms & SAR

Antimicrobial & Antifungal Activity

Derivatives of this compound have shown significant MIC (Minimum Inhibitory Concentration) values against S. aureus, E. coli, and C. albicans.

-

Mechanism: The lipophilic N-acetyl and aryl groups facilitate penetration through the lipid bilayer of the bacterial cell wall. Once inside, the C4-ketone moiety (or its thiosemicarbazone derivatives) can chelate metal ions essential for bacterial enzymes or interact with DNA gyrase, inhibiting replication.[1]

-

Key Insight: Derivatives with electron-withdrawing groups (e.g., p-Cl, p-NO2) on the aryl rings at C2/C6 typically exhibit higher potency than electron-donating groups due to enhanced hydrophobic interaction with bacterial membranes [1].

Cytotoxicity (Anticancer Potential)

Recent studies highlight the efficacy of these compounds against leukemia (MV-4-11), breast (MCF-7), and colon cancer lines.

-

Apoptosis Induction: The compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to cytochrome c release and Caspase-3 activation.[1]

-

ROS Generation: The alpha-beta unsaturated ketone system (if present in derivatives) or the piperidone core itself can induce Reactive Oxygen Species (ROS) accumulation, triggering mitochondrial dysfunction in cancer cells [2].[1]

Diagram 2: Mechanism of Action (Anticancer)

Caption: Pathway illustrating mitochondrial-mediated apoptosis induced by piperidone derivatives.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 1-Acetyl-3-methyl-2,6-diphenylpiperidin-4-one

Rationale: This protocol uses a "cold-addition" method for acetylation to prevent polymerization and ensure high yields.

Step 1: Precursor Synthesis (Mannich Base) [1]

-

Dissolve Ammonium Acetate (0.05 mol) in Ethanol (50 mL).

-

Add Benzaldehyde (0.1 mol) and Ethyl Methyl Ketone (0.05 mol).

-

Reflux at 80°C for 4–6 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Cool on ice. The precipitate (2,6-diphenyl-3-methylpiperidin-4-one) is filtered and recrystallized from ethanol.

Step 2: Acetylation

-

Dissolve the Mannich base (0.01 mol) in dry benzene or dichloromethane (DCM).[1]

-

Add Acetic Anhydride (0.05 mol) and 2-3 drops of pyridine.

-

Critical Step: Stir at 0–5°C for 1 hour, then allow to warm to room temperature overnight. Why? Low temp prevents side reactions at the ketone position.

-

Pour mixture into crushed ice to hydrolyze excess anhydride.

-

Extract with ethyl acetate, dry over anhydrous Na2SO4, and recrystallize.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: Standard colorimetric assay to determine IC50.

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add test compound dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).

-

Incubation: Incubate for 48 hours at 37°C/5% CO2.

-

Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm. Calculate % inhibition vs. control.

Part 4: Data Presentation

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Representative data synthesized from literature [1][3].[1]

| Compound Variant (R-Group on Aryl) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Notes |

| Unsubstituted (H) | 50 | 100 | >100 | Baseline activity. |

| 4-Chloro (Cl) | 12.5 | 25 | 50 | Halogens increase lipophilicity/potency.[1] |

| 4-Methoxy (OMe) | 25 | 50 | 100 | Electron donor reduces potency slightly.[1] |

| 4-Nitro (NO2) | 25 | 12.5 | 50 | Strong electron withdrawal enhances activity. |

| Standard (Ciprofloxacin) | 6.25 | 6.25 | N/A | Reference drug.[1] |

Table 2: Cytotoxicity IC50 Values (µM)

Representative data against human cancer cell lines [2].

| Compound | Leukemia (MV-4-11) | Breast (MCF-7) | Normal Cells (HFF) | Selectivity Index |

| 1-Acetyl-3-methyl... | 5.4 | 12.1 | >100 | High |

| 3-Chloro-derivative | 1.2 | 4.5 | 85 | Very High |

| Doxorubicin (Control) | 0.5 | 0.8 | 15 | Low (Toxic) |

References

-

Goel, K. K., et al. (2008).[1][2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

-

Yee, L. C., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules (MDPI) / PMC.[1] Available at: [Link]

-

Jadhav, R., et al. (2019).[1] Study of sequential cytotoxicity using 2,6-diphenyl piperidin-4-one scaffold. ResearchGate. Available at: [Link]

-

Perumal, P., et al. (2003).[1] Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Indian Journal of Chemistry. Available at: [Link]

Sources

1-Acetyl-3-methylpiperidin-4-one CAS number and registry data

[1][2]

Part 1: Executive Summary & Core Directive

1-Acetyl-3-methylpiperidin-4-one (CAS 1228450-13-2) is a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents.[1] Structurally, it is an N-acetylated derivative of 3-methyl-4-piperidone.[1] While it serves as a scaffold for various bioactive molecules, its structural proximity to precursors of potent opioids (specifically 3-methylfentanyl) places it under strict regulatory scrutiny in multiple jurisdictions, including the United States and Canada.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and analytical characterization. Critical Note: Due to its classification as a List I Chemical (or immediate precursor thereof) in many regions, all experimental protocols described herein must be performed in strict compliance with DEA (US), CDSA (Canada), and local regulatory frameworks.

Part 2: Chemical Identity & Registry Data[4][5][6]

The accurate identification of this compound is critical for distinguishing it from its regioisomers (e.g., 1-acetyl-2-methylpiperidin-4-one) and non-acetylated precursors.

Table 1: Registry & Identification Data

| Parameter | Data |

| Chemical Name | This compound |

| CAS Registry Number | 1228450-13-2 |

| IUPAC Name | 1-(3-methyl-4-oxopiperidin-1-yl)ethanone |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| SMILES | CC1C(=O)CCN(C1)C(C)=O |

| InChI Key | (Predicted) XKFPNHDGLSYZRC-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Pale yellow to yellow liquid or low-melting solid |

Part 3: Physicochemical Properties

Understanding the physical behavior of this compound is essential for isolation and purification processes. The N-acetyl group significantly alters the polarity and basicity compared to the parent amine.

Table 2: Physical & Chemical Properties

| Property | Value (Experimental/Predicted) | Source/Method |

| Boiling Point | ~280–290 °C (Predicted at 760 mmHg) | ACD/Labs |

| Density | ~1.08 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Experimental Observation |

| pKa | Non-basic (Amide nitrogen) | Structural Analysis |

| LogP | ~0.2–0.5 | Consensus LogP |

| Flash Point | >110 °C | Closed Cup (Est.) |

Technical Insight: Unlike 3-methyl-4-piperidone, which is a secondary amine and basic, the N-acetyl derivative is neutral. This drastic change in pKa allows for easy separation from unreacted starting materials using acid-base extraction protocols.

Part 4: Synthetic Pathways & Reactivity

Regulatory Disclaimer: The following reaction scheme is provided for theoretical and forensic characterization purposes. 3-Methyl-4-piperidone is a controlled precursor. Authorization is required to handle these materials.

Synthesis via N-Acetylation

The primary route to this compound involves the selective N-acylation of 3-methyl-4-piperidone (often available as the hydrochloride salt).

Reaction Logic:

-

Base Neutralization: The amine salt is neutralized to release the free nucleophilic nitrogen.

-

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

-

Elimination: Loss of the leaving group (Acetate or Chloride) forms the stable amide bond.

Figure 1: Mechanism of N-acetylation of 3-methyl-4-piperidone.

Reactivity Profile

The C4 ketone remains the primary site for further derivatization. Common downstream reactions include:

-

Reductive Amination: Reaction with anilines to form 4-anilino derivatives (e.g., in fentanyl analog synthesis).

-

Grignard Addition: Attack at C4 to form tertiary alcohols.

-

Fischer Indole Synthesis: Reaction with phenylhydrazines.

Part 5: Experimental Protocols (Analytical Focus)

Due to the controlled nature of the synthesis, this guide prioritizes Analytical Characterization Protocols . These are essential for forensic labs and quality control in authorized facilities to verify the identity of the substance.

GC-MS Identification Protocol

This protocol distinguishes the N-acetyl derivative from the N-propionyl or N-butyryl analogs.

Workflow:

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

-

Injection: 1 µL splitless injection at 250 °C.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Gradient: 80 °C (1 min) → 20 °C/min → 300 °C (5 min).

Diagnostic Ions (EI, 70eV):

-

Molecular Ion [M]+: m/z 155

-

Base Peak: m/z 112 (Loss of Acetyl group - COCH3) or m/z 43 (Acetyl cation).

-

Fragment: m/z 98 (Methyl-piperidone ring fragment).

NMR Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.05 (d, 3H, J=6.5 Hz, -CH₃ at C3)

-

δ 2.10 (s, 3H, N-COCH₃)

-

δ 2.4–2.6 (m, 2H, C2-H)

-

δ 2.8–3.0 (m, 1H, C3-H)

-

δ 3.4–3.8 (m, 4H, Ring protons adjacent to N and C=O)

-

-

¹³C NMR: Distinct carbonyl peaks for the ketone (~208 ppm) and the amide (~169 ppm).

Figure 2: Analytical workflow for the identification of this compound.

Part 6: Regulatory & Safety (Mandatory)

Controlled Substance Status[8]

-

United States (DEA): 3-Methyl-4-piperidone is a List I Chemical . As an amide derivative, this compound is regulated as a direct precursor to controlled substances (fentanyl analogues). Registration is required for manufacture, import, or export.[2][3]

-

Canada (CDSA): Listed under Class A Precursors (Piperidone derivatives).

-

International: Monitored under UN Convention Against Illicit Traffic in Narcotic Drugs (Red List precursors).

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[4]

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Drug Enforcement Administration (DEA). (2023).[2] Designation of 4-Piperidone as a List I Chemical. Federal Register, 88 FR 21902.[2]

-

BLDpharm. (2024). Product Registry: this compound (CAS 1228450-13-2).[5][6][1][7]

-

Government of Canada. (2024). Controlled Drugs and Substances Act: Precursor Control Regulations.

-

MySkinRecipes. (2024). Chemical Catalog: Piperidine Derivatives.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Piperidinone Derivatives.

Sources

- 1. molcore.com [molcore.com]

- 2. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]

- 3. regulations.gov [regulations.gov]

- 4. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 5. 162368-01-6|1-(4-Acetylpiperidino)ethan-1-one|BLD Pharm [bldpharm.com]

- 6. 855888-56-1|2-Azaspiro[5.5]undecane-1,7-dione|BLD Pharm [bldpharm.com]

- 7. molcore.com [molcore.com]

Comprehensive Solubility & Physicochemical Profile: 1-Acetyl-3-methylpiperidin-4-one

[1][2][3]

Executive Summary & Physicochemical Baseline

This compound is a functionalized heterocyclic intermediate.[1][2] Unlike its parent compound piperidine, the N-acetyl group renders the nitrogen non-basic, while the C4-ketone and C3-methyl group create a unique polarity contrast.[1][2]

-

Physical State: Typically a viscous liquid or low-melting solid (

) depending on purity and enantiomeric composition.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Chemical Nature: Polar aprotic (due to amide/ketone) with lipophilic modulation (methyl group).[1]

-

Critical Process Parameter: The molecule exhibits a "solubility window" ideal for anti-solvent crystallization or liquid-liquid extraction rather than simple cooling crystallization.[1]

Predicted Physicochemical Properties

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 155.19 g/mol | Moderate molecular size; favorable kinetics.[1][2] |

| LogP (Octanol/Water) | ~0.2 – 0.5 (Predicted) | Amphiphilic; soluble in both aqueous and organic phases.[1] |

| H-Bond Donors | 0 | No -OH or -NH donors; relies on accepting H-bonds.[1][2] |

| H-Bond Acceptors | 2 (Ketone + Amide) | Highly soluble in protic solvents (MeOH, Water).[1] |

| Acidity (pKa) | Neutral (Amide N) | Crucial: Will not form salts with acids for purification.[1] |

Solubility Profile in Organic Solvents

The solubility behavior of this compound is governed by dipole-dipole interactions and hydrogen bond acceptance.[1][2] The following profile categorizes solvents based on their interaction capability with the solute.

A. Polar Protic Solvents (High Solubility)[1][2]

-

Solvents: Methanol, Ethanol, Isopropanol, Water.[1]

-

Mechanism: Strong hydrogen bonding between solvent -OH and the solute's carbonyl oxygens (C=O).[1]

-

Status: Miscible / Highly Soluble.

-

Application: These are the primary solvents for reaction homogeneity but are poor for crystallization yield unless cooled significantly (

).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

B. Polar Aprotic Solvents (High Solubility)[1][2]

-

Solvents: DMSO, DMF, Acetonitrile, Acetone.[1]

-

Mechanism: Dipole-dipole interactions.[1] The polar amide bond interacts favorably with high-dielectric solvents.[1][2]

-

Status: Miscible.

-

Application: Useful for synthetic steps but difficult to remove; avoid for final isolation.[1]

C. Chlorinated & Moderately Polar Solvents (High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.[1]

-

Mechanism: Van der Waals and weak dipole interactions.[1]

-

Status: Very Soluble (>500 mg/mL).

-

Application: DCM is the gold standard for extraction from aqueous layers.[1] Ethyl Acetate is the preferred solvent for silica gel chromatography.[1]

D. Non-Polar Solvents (Low Solubility / Anti-Solvents)

-

Solvents: n-Hexane, n-Heptane, Petroleum Ether, Toluene (Moderate).[1][2]

-

Mechanism: The lipophilic methyl group provides weak interaction, but the polar amide/ketone core repels non-polar chains.[1]

-

Status: Immiscible (Oiling Out) or Sparingly Soluble.

-

Application: n-Heptane acts as the primary anti-solvent to induce precipitation or phase separation after synthesis.[1]

Experimental Protocol: Determination of Thermodynamic Solubility

Since exact literature values vary by enantiomeric purity, the following self-validating protocol is required to establish the specific solubility curve for your batch.

Method A: Static Equilibrium (Shake-Flask) with HPLC

Best for: Exact thermodynamic data at specific temperatures.[2]

-

Preparation: Add excess this compound to 5 mL of solvent in a jacketed glass vial.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Phase Separation: Stop stirring and allow settling for 2 hours. If the compound is a liquid, ensure phase separation (oil/solvent).[1]

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification: Dilute and analyze via HPLC-UV (210 nm detection for amide/ketone).

Method B: Laser Monitoring (Dynamic Polythermal)

Best for: Rapid generation of solubility curves (Solubility vs. Temperature).

-

Setup: Prepare mixtures of known solute mass fraction (

) in solvent. -

Heating: Heat until complete dissolution (clear solution).

-

Cooling: Cool at a controlled rate (e.g., 0.2 K/min) while monitoring turbidity via laser transmission.[1]

-

Data Point: Record the temperature (

) where transmittance drops (nucleation/oiling out).

Visualization: Solubility Screening Workflow

Caption: Workflow for determining solubility state and quantifying saturation limits.

Thermodynamic Modeling & Data Correlation

To extrapolate experimental data for process design (e.g., cooling crystallization), fit your data to the Modified Apelblat Equation .[1] This model accounts for the non-ideal behavior of polar solutes in organic solvents.[1]

The Modified Apelblat Equation

-

: Mole fraction solubility of the solute.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

: Absolute temperature (Kelvin).[1][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression analysis.

Interpretation of Parameters:

-

Parameter B: Related to the enthalpy of solution.[1] A large negative B indicates solubility increases sharply with temperature.[1]

-

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

Using the Van't Hoff analysis , you can derive the dissolution thermodynamics:

-

Enthalpy of Solution (

):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Entropy of Solution (

):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Process Application: Crystallization & Purification Strategy

Based on the solubility profile, the following strategies are recommended for isolating high-purity this compound.

Strategy 1: Anti-Solvent Crystallization (Recommended)

Since the compound has high solubility in DCM/Ethyl Acetate and low solubility in Heptane:[1]

-

Dissolve crude material in a minimum volume of Ethyl Acetate (or DCM) at room temperature.[1]

-

Filter to remove insoluble mechanical impurities.[1]

-

Slowly add n-Heptane (Anti-solvent) with vigorous stirring until the cloud point is reached.

-

Cool to 0–5°C to maximize yield.

-

Note: If the product "oils out" instead of crystallizing, seed with a pure crystal or scratch the vessel wall.[1]

Strategy 2: Cold Extraction

For liquid-liquid extraction during workup:

-

Aqueous Phase: Water (pH neutral).[1]

-

Organic Phase: Dichloromethane (DCM).[1]

-

Protocol: The compound will partition heavily into DCM (

). Wash the DCM layer with brine to remove residual water, dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Visualization: Thermodynamic Logic

Caption: Logic flow from raw solubility data to process parameters.

References

-

Aridoss, G., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[1] Chemical Review and Letters, vol. 4, 2021, pp. 192-199.[1][2][6] Link

-

NIST Chemistry WebBook. "1-Acetyl-4-piperidone - Thermochemical Data." National Institute of Standards and Technology.[1][5] Link

-

Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58.[1] Link

-

PubChem. "Compound Summary: 1-Acetyl-4-methylpiperazine (Structural Analog)."[1][2][7] National Library of Medicine.[1][7] Link

-

Sigma-Aldrich. "Product Specification: 1-Acetyl-3-methylpiperidine."[1][2] Merck KGaA.[1] Link

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 3-Methylpiperidin-4-one Scaffold in Drug Discovery: Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in alkaloid natural products and synthetic therapeutics[1]. Specifically, the 3-methylpiperidin-4-one derivative represents a highly versatile building block for drug discovery[2]. The presence of the ketone at the 4-position and the methyl group at the 3-position provides unique stereochemical constraints—typically favoring a distorted chair conformation with equatorial substituents—that enhance binding affinity to various biological targets[3][4]. This technical guide explores the synthetic methodologies, structural diversification, and pharmacological applications of 3-methylpiperidin-4-one derivatives, emphasizing their roles in oncology, neurodegeneration, and targeted receptor inhibition[1][5][6].

Pharmacological Landscape and Target Modulation

3-methylpiperidin-4-one derivatives exhibit a broad spectrum of biological activities driven by the nature of their substituents, particularly at the 2- and 6-positions[5].

-

Oncology & Apoptosis: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated significant anti-proliferative effects against hematological cancer cell lines. Mechanistically, these compounds upregulate the mRNA expression of the tumor suppressor p53 and the pro-apoptotic gene Bax, triggering a robust apoptotic cascade[1]. Furthermore, specific derivatives like 1-(cyclopropanecarbonyl)-2,6-di(1H-indol-3-yl)-3-methylpiperidin-4-one (CIMP) have been rationally designed via Density Functional Theory (DFT) as potent Epidermal Growth Factor Receptor (EGFR) inhibitors against pancreatic cancer cells (Panc-1)[6].

-

Chemoprevention: Bis-heterocycles combining the piperidine nucleus with thiohydantoin, such as 3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one, effectively suppress DMBA-induced oral carcinogenesis by modulating lipid peroxidation and glutathione-dependent enzymes[7].

-

Neurodegenerative Diseases: Compounds like 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP) have been investigated via molecular docking as potential inhibitors for Alzheimer's disease targets, showing favorable binding energies and electrostatic potentials[5].

Diagram 1: p53/Bax-mediated apoptosis pathway triggered by 3-methylpiperidin-4-one derivatives.

Quantitative Data and Physicochemical Profiling

The rational design of these scaffolds relies heavily on property-based design to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[1]. Table 1 summarizes key quantitative metrics and computational findings for prominent derivatives.

Table 1: Quantitative Data of Key 3-Methylpiperidin-4-one Derivatives

| Compound / Derivative | Target / Disease Model | Key Quantitative / Physicochemical Finding | Reference |

| 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | Hematological Cancers | Yield: 75%; HBA: 2, HBD: 1; Melting Point: 139.8 °C | [1] |

| 3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one | DMBA-induced oral carcinoma | Yield: 78%; Melting Point: 182 °C | [7] |

| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP) | Alzheimer's Disease | Evaluated via DFT (B3LYP/6-311++G(d,p)); stable chair conformer | [5] |

| 1-(cyclopropanecarbonyl)-2,6-di(1H-indol-3-yl)-3-methylpiperidin-4-one (CIMP) | EGFR (Panc-1 Cancer) | Optimized via DFT B3LYP 6-311G(d,p); high predicted activity | [6] |

| 2,6-Bis(biphenyl-4-yl)-3-methylpiperidin-4-semicarbazone | Ni2+ Ion Sensing | Association constant: 4.04 × 10⁴ mol⁻¹ dm³; Yield: 80% | [8] |

Core Synthetic Methodology (The Mannich Condensation)

The foundational synthesis of the 2,6-diaryl-3-methylpiperidin-4-one core relies on a highly atom-economical multicomponent Mannich-type condensation[1][7].

Diagram 2: Multicomponent Mannich synthesis workflow for the piperidone core.

Protocol: Synthesis of 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

Expertise & Causality: This protocol utilizes a one-pot multicomponent reaction. Ammonium acetate is selected over aqueous ammonia because it acts as a slow-release ammonia source, preventing the rapid formation of unwanted polymeric side products. Ethanol provides a polar protic medium that stabilizes the iminium ion intermediate crucial for the Mannich condensation[1].

Step-by-Step Self-Validating Workflow:

-

Reaction Setup: In a round-bottom flask, dissolve 0.1 mol of ammonium acetate, 0.2 mol of p-chlorobenzaldehyde, and 0.1 mol of 3-chloro-2-butanone (approx. 20.4 mL) in 250 mL of 95% ethanol[1].

-

Condensation: Heat the mixture slowly with gentle swirling until the color transitions to a light orange/yellow.

-

Causality: Gentle heating provides the activation energy for the condensation while maintaining thermodynamic control to favor the highly stable chair conformer with equatorial aryl groups[3].

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3); the reaction is complete when the aldehyde spot disappears.

-

-

Precipitation of the Hydrochloride Salt: Cool the colloidal suspension to room temperature, pour into 250 mL of diethyl ether, and add 100 mL of concentrated HCl (38%)[1].

-

Causality: Converting the free base to its hydrochloride salt drastically decreases its solubility in the ether/ethanol matrix, forcing the product to precipitate and leaving unreacted starting materials in solution.

-

-

Filtration & Washing: Filter the precipitated 3-chloro-3-methyl-2,6-diarylpiperidine-4-one hydrochloride and wash with a 1:1 mixture of cold ethanol and diethyl ether[1].

-

Free Base Recovery: Disperse the solid in absolute alcohol and add 30 mL of 10% aqueous ammonia dropwise until a clear, light yellowish solution is obtained. Dilute with 200 mL of distilled water[1].

-

Causality: Neutralization is required to recover the biologically active free base, as the HCl salt may exhibit altered pharmacokinetics and membrane permeability during in vitro assays.

-

-

Purification: Dissolve the crude free base in 100 mL of warm absolute alcohol. Add 2.0 g of animal charcoal, stir, and filter through Whatman paper.

Structural Diversification and Downstream Applications

The ketone moiety at the 4-position serves as a highly reactive synthetic handle for further derivatization, expanding the chemical space of the scaffold:

-

Thiosemicarbazones & Thiohydantoins: Reacting the piperidone with thiosemicarbazide yields a thiosemicarbazone intermediate. This can be cyclized with chloroethyl acetate in the presence of anhydrous sodium acetate to form chemopreventive bis-heterocycles[7].

-

Pyrimidines & Pyrazolopyrimidines: N-protected 3-methylpiperidin-4-ones can be converted to vinyl triflates and subsequently to boronic esters for palladium-catalyzed Suzuki cross-coupling with 5-bromopyrimidine. This yields versatile scaffolds for PARP14 inhibitors and 5-HT1F agonists[2]. Alternatively, retro-Mannich cascade rearrangements of hydrazine derivatives yield rare 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines[9].

-

Semicarbazones for Ion Sensing: Derivatization with semicarbazide hydrochloride produces receptors capable of selectively recognizing and filtering Ni2+ ions in aqueous media, demonstrating utility beyond traditional pharmacology[8].

References

1.1 2. 7 3.8 4.9 5.5 6.3 7.2 8.6 9.4

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3-Methylpiperidin-4-yl)pyrimidine | Benchchem [benchchem.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method - Journal of King Saud University - Science [jksus.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. analchemres.org [analchemres.org]

- 9. connectsci.au [connectsci.au]

The Versatile Role of 1-Acetyl-3-methylpiperidin-4-one in Modern Heterocyclic Chemistry: A Technical Guide

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Within this privileged class of heterocycles, 1-acetyl-3-methylpiperidin-4-one emerges as a highly versatile and strategically important building block. Its unique combination of a reactive ketone, an activated nitrogen, and a chiral center at the C3 position offers chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its utility in the synthesis of fused, spirocyclic, and other medicinally relevant heterocyclic systems. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the logical flow of synthetic pathways.

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

The piperidine scaffold is a ubiquitous structural motif in a multitude of biologically active compounds, exhibiting activities ranging from analgesic and antimicrobial to central nervous system modulation.[1][2][3] The 4-piperidone core, in particular, serves as a versatile intermediate due to the synthetic handles provided by the ketone functionality and the ring nitrogen. The introduction of an N-acetyl group and a C3-methyl substituent, as in this compound, imparts specific steric and electronic properties that can be exploited for stereocontrolled synthesis and the creation of diverse chemical libraries. The N-acetyl group, while being an amide, can influence the conformational preference of the ring and modulates the nucleophilicity of the nitrogen, distinguishing its reactivity from simple N-alkyl piperidones. This guide will illuminate how these features make this compound a valuable precursor for drug discovery and development professionals.

Synthesis of this compound: Establishing the Foundation

The efficient synthesis of the starting material is paramount for its application in broader synthetic campaigns. While various methods exist for the synthesis of piperidin-4-ones, such as the Mannich reaction and Dieckmann condensation, a common and effective route to N-acetylated piperidones involves the direct acetylation of the corresponding piperidone.[4][5]

A well-documented method for the N-acetylation of piperidones that avoids the common side reaction of O-acetylation (enol acetate formation) is the use of ketene in the presence of a strong acid catalyst.[6]

Experimental Protocol: N-Acetylation of 3-methyl-4-piperidone

This protocol is adapted from a general procedure for the synthesis of N-acetyl-4-piperidones.[6]

Objective: To synthesize this compound from 3-methyl-4-piperidone.

Materials:

-

3-methyl-4-piperidone

-

Ketene gas

-

Difluorophosphoric acid hydrate (catalyst)

-

Dry tetrahydrofuran (THF, solvent)

-

Sodium acetate

Procedure:

-

In a four-neck flask equipped with a mechanical stirrer, gas inlet tube, and condenser, dissolve 3-methyl-4-piperidone (1.0 eq) in dry THF.

-

Add a catalytic amount of difluorophosphoric acid hydrate (e.g., 2 mol%).

-

Pass a steady stream of ketene gas into the stirred solution.

-

Heat the reaction mixture to 45-50 °C and monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction to room temperature and add sodium acetate to neutralize the catalyst.

-

Filter off any solids and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by distillation or recrystallization.

Causality and Insights:

-

The use of a strong acid catalyst like difluorophosphoric acid is crucial for selectively promoting N-acetylation over O-acetylation.[6]

-

Ketene is a highly efficient acetylating agent, and its gaseous nature allows for easy introduction and control of stoichiometry.

-

The anhydrous conditions are necessary to prevent the polymerization of ketene and other side reactions.

Role as a Scaffold in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex heterocyclic systems. The ketone at C4 is a prime site for condensation and cycloaddition reactions, while the adjacent methylene group at C5 offers a point for functionalization.

Synthesis of Fused Pyrazole Systems: The Pyrazolo[4,3-c]piperidine Core

A common and powerful transformation of 4-piperidones is their reaction with hydrazine derivatives to construct fused pyrazole rings, leading to the formation of the pyrazolo[4,3-c]piperidine scaffold. This bicyclic system is of significant interest in medicinal chemistry.

Reaction Mechanism: The reaction proceeds through an initial condensation of the hydrazine with the ketone at C4 to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the appropriate reaction conditions (often acidic or basic), followed by dehydration, leads to the aromatic pyrazole ring.

Detailed Protocol: Synthesis of a Pyrazolo[4,3-c]piperidine Derivative

Objective: To synthesize a 1-acetyl-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid (solvent)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Reflux the reaction mixture for several hours, monitoring for the consumption of the starting material by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[4,3-c]piperidine derivative.[7]

Causality and Insights:

-

The choice of solvent (ethanol vs. acetic acid) can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the dehydration step.

-

Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of various substituents at the N1 position of the resulting pyrazole ring, enabling the exploration of structure-activity relationships.

Synthesis of Fused Thiophene Systems: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes. 4-Piperidones are excellent substrates for this reaction, leading to the formation of thiophenes fused to the piperidine ring.[8][9]

Reaction Overview: The reaction involves the condensation of this compound with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

| Component | Role |

| This compound | Carbonyl component |

| Active Methylene Nitrile | Provides C-C-CN fragment |

| Elemental Sulfur | Sulfur source for thiophene ring |

| Base (e.g., Morpholine, Triethylamine) | Catalyst for condensation |

Mechanism Insights: The reaction is believed to initiate with a Knoevenagel condensation between the piperidone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[10]

Synthesis of Spirocyclic Heterocycles

The carbonyl group of this compound is also a key functional group for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures. A common strategy involves the reaction with isatin derivatives to form spiro[indoline-3,4'-piperidine] scaffolds.[11]

Applications in Medicinal Chemistry

Derivatives of this compound are precursors to a wide range of biologically active molecules. The heterocyclic systems synthesized from this building block have shown promise in various therapeutic areas.

-

Antimicrobial Agents: Piperidin-4-one derivatives, such as thiosemicarbazones formed from the ketone, have demonstrated significant antibacterial and antifungal activities.[2]

-

Enzyme Inhibitors: The pyrazolo[4,3-c]pyridine scaffold has been identified as a core structure in inhibitors of various enzymes, including carbonic anhydrases.[12]

-

CNS-active Agents: The piperidine ring is a well-established pharmacophore for compounds targeting the central nervous system. The ability to generate a diverse range of fused and spirocyclic derivatives from this compound makes it a valuable tool in the search for new CNS-active drugs.[1]

Conclusion

This compound is a multifaceted and powerful building block in heterocyclic chemistry. Its synthesis is accessible, and its strategic placement of functional groups allows for a diverse array of chemical transformations. From the construction of fused bicyclic systems like pyrazolo[4,3-c]piperidines and thieno[2,3-c]piperidines to the formation of complex spirocyclic architectures, this compound provides a reliable and versatile platform for the synthesis of novel chemical entities. The insights and protocols provided in this guide aim to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate in their quest for the next generation of therapeutic agents.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

Yue, W. S., Li, J. J., & Liu, L. (2009). A novel synthesis of 1-aryl-3-piperidone derivatives. Molecules, 14(7), 2539–2547. Available at: [Link]

-

Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1735. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31248. Available at: [Link]

- Julius, M. (1999). U.S. Patent No. 5,861,513. Washington, DC: U.S. Patent and Trademark Office.

-

Gewald, K. (n.d.). Gewald reaction. In Wikipedia. Retrieved from: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 1-17. Available at: [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

-

Int. Res J Pharm. App Sci. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

-

Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1642. Available at: [Link]

-

Vieira, A. A., et al. (2025). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids agaisnt cariogenic bacteria. ChemRxiv. Available at: [Link]

-

Gribanov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4734. Available at: [Link]

-

Sabnis, R. W. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(3), 195-200. Available at: [Link]

-

Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(5), 1071-1074. Available at: [Link]

-

Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

-

Zhang, Z., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 14(1), 1-10. Available at: [Link]

-

Wiley, R. H., & Hexner, P. E. (1955). 3,5-dimethylpyrazole. Organic Syntheses, 35, 54. Available at: [Link]

-

Liew, K. K., et al. (2021). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Transactions on Science and Technology, 8(2), 118-121. Available at: [Link]

-

Deshmukh, S. P. (2000). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Oriental Journal of Chemistry, 16(2), 333-334. Available at: [Link]

-

Al-Zaydi, K. M. (2010). Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activity. The Open Organic Chemistry Journal, 4, 1-8. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chemrevlett.com [chemrevlett.com]

- 6. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]

- 7. akademisains.gov.my [akademisains.gov.my]

- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: De Novo Synthesis of 1-Acetyl-3-methylpiperidin-4-one from 3-Picoline

Introduction & Retrosynthetic Strategy

The piperidin-4-one scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical building block for analgesics, antipsychotics, and kinase inhibitors. While simple piperidones are commercially available, the regioselective synthesis of 3-alkylated derivatives, such as 1-acetyl-3-methylpiperidin-4-one , often requires de novo construction from functionalized precursors.

Starting from 3-picoline (3-methylpyridine) presents a unique synthetic challenge: the introduction of an oxygen atom at the C4 position. Direct oxidation of the pyridine ring is not feasible. Instead, a highly orchestrated sequence of electrophilic aromatic substitution, nucleophilic displacement, and regioselective reduction must be employed. This protocol details a robust, 7-step synthetic workflow that leverages the directing effects of pyridine N-oxides to achieve perfect regiocontrol [1].

Mechanistic Rationale & Causality

-

Activation via N-Oxidation: Pyridine is inherently electron-deficient and resists electrophilic attack. Conversion to the N-oxide dramatically increases electron density at the 2- and 4-positions.

-

Regioselective Nitration: The C3-methyl group provides steric hindrance at C2 and directs electrophiles to the ortho/para positions. Consequently, nitration of 3-picoline N-oxide occurs almost exclusively at the C4 position.

-

Nucleophilic Displacement: The C4-nitro group in the resulting N-oxide is highly activated toward Nucleophilic Aromatic Substitution (

). Displacement with methoxide cleanly installs the requisite C4-oxygen. -

Hydride Reduction of Pyridinium Salts: Direct reduction of 4-methoxypyridines to piperidones is difficult. Quaternization with benzyl bromide activates the ring. Subsequent reduction with

regioselectively yields a 1,2,5,6-tetrahydropyridine (an enol ether), which rapidly hydrolyzes in aqueous acid to the target piperidin-4-one [2].

Experimental Workflow Diagram

Fig 1: 7-Step synthetic workflow from 3-picoline to this compound.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical parameters and expected quality control (QC) metrics for each transformation are summarized below.

| Step | Transformation | Reagents & Conditions | Time / Temp | Typical Yield | Key QC Marker (Self-Validation) |

| 1 | N-Oxidation | 30% | 12 h / 90 °C | 85-90% | |

| 2 | Nitration | Fuming | 14 h / 95 °C | 70-75% | IR: Strong |

| 3 | Methoxylation | 4 h / 70 °C | 85-90% | ||

| 4 | Deoxygenation | 3 h / 65 °C | 80-85% | ||

| 5 | Pyridinium Reduction | 1. | 16 h / 0-25 °C | 60-65% | IR: Ketone |

| 6 | Debenzylation | 12 h / 25 °C | 90-95% | ||

| 7 | Acetylation | 4 h / 0-25 °C | 85-90% | IR: Amide |

Detailed Step-by-Step Protocols

Phase I: Functionalization of the Pyridine Ring

Step 1: Synthesis of 3-Picoline N-oxide

-

Charge a round-bottom flask with 3-picoline (1.0 equiv) and glacial acetic acid (0.5 M).

-

Slowly add 30% aqueous

(1.5 equiv) dropwise at room temperature. -

Heat the mixture to 90 °C for 12 hours.

-

QC Check: Reaction completion is monitored by TLC (DCM:MeOH 9:1).

-

Concentrate the mixture under reduced pressure, neutralize with saturated

, and extract with

Step 2: Synthesis of 4-Nitro-3-picoline N-oxide

-

Cool concentrated

(3.0 mL/mmol) to 0 °C. Slowly add 3-picoline N-oxide (1.0 equiv) to form a homogeneous solution. -

Dropwise, add a mixture of fuming

(2.5 equiv) and conc. -

Heat the mixture to 95 °C for 14 hours.

-

Causality Note: The elevated temperature is required to overcome the deactivating effect of the protonated N-oxide intermediate.

-

Pour the cooled mixture over crushed ice, neutralize with aqueous

to pH 7, and extract with EtOAc.

Step 3: Synthesis of 4-Methoxy-3-picoline N-oxide

-

Dissolve 4-nitro-3-picoline N-oxide (1.0 equiv) in anhydrous methanol (0.2 M).

-

Add a freshly prepared solution of sodium methoxide (1.5 equiv) in methanol.

-

Reflux the mixture for 4 hours. The displacement of the nitro group is driven by the formation of the highly stable nitrite leaving group.

-

Concentrate the solvent, dilute with water, and extract with DCM.

Step 4: Synthesis of 4-Methoxy-3-methylpyridine

-

Dissolve 4-methoxy-3-picoline N-oxide (1.0 equiv) in anhydrous

(0.3 M) under an inert atmosphere. -

Add Phosphorus trichloride (

, 2.0 equiv) dropwise at 0 °C. -

Reflux the mixture for 3 hours.

-

QC Check: The reduction is confirmed by the disappearance of the highly polar N-oxide spot on TLC. Basify the cooled mixture with 2M

and extract with DCM [1].

Phase II: Piperidone Construction & Derivatization

Step 5: Synthesis of 1-Benzyl-3-methylpiperidin-4-one

-

Quaternization: Dissolve 4-methoxy-3-methylpyridine (1.0 equiv) in acetone. Add benzyl bromide (1.1 equiv) and reflux for 6 hours. Concentrate to isolate the pyridinium bromide salt.

-

Reduction: Suspend the salt in absolute ethanol (0.1 M) at 0 °C. Slowly add

(3.0 equiv) in portions. Stir for 4 hours at room temperature. This regioselectively reduces the ring to 1-benzyl-4-methoxy-3-methyl-1,2,5,6-tetrahydropyridine. -

Hydrolysis: Quench the reaction with 10% aqueous

and stir at room temperature for 12 hours. The acidic conditions hydrolyze the enol ether to the corresponding ketone and thermodynamically equilibrate the C3-methyl group to the more stable equatorial position [2]. -

Basify with

and extract with EtOAc. Purify via silica gel chromatography.

Step 6: Synthesis of 3-Methylpiperidin-4-one

-

Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 equiv) in methanol (0.1 M).

-

Add 10% Pd/C (10 wt%).

-

Purge the flask with

gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature. -

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude secondary amine.

Step 7: Synthesis of this compound

-

Dissolve the crude 3-methylpiperidin-4-one (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add triethylamine (1.5 equiv) and cool the solution to 0 °C.

-

Add acetic anhydride (1.2 equiv) dropwise.

-

Stir the reaction for 4 hours, allowing it to warm to room temperature.

-

Wash the organic layer with saturated

, brine, dry over

References

-

Xie, C., Runnegar, M. T. C., & Snider, B. B. (2000). Total Synthesis of (±)-Cylindrospermopsin. Journal of the American Chemical Society, 122(21), 5017–5024. Available at:[Link]

-

Lahosa, A., Yus, M., & Foubelo, F. (2019). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7331–7341. Available at:[Link]

Application Note: Telescoped Synthesis of 1-Acetyl-3-methylpiperidin-4-one

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 1-Acetyl-3-methylpiperidin-4-one (also known as N-acetyl-3-methyl-4-piperidone).[1]

While "one-pot" syntheses exist for N-alkyl piperidones (e.g., N-benzyl or N-methyl), the direct one-pot formation of N-acetyl derivatives from acyclic precursors (amine + acrylates) is chemically restricted by the poor nucleophilicity of acetamide in Michael additions.[1][2] Therefore, this guide presents the Telescoped Dieckmann–Acyl Exchange Protocol . This industry-standard strategy utilizes a high-yield "one-pot" ring construction of the N-benzyl intermediate, followed by a direct, one-pot deprotection-functionalization sequence to yield the target N-acetyl scaffold.[1]

Strategic Overview & Mechanistic Insight

The synthesis of 3-substituted-4-piperidones is a cornerstone in the preparation of bioactive alkaloids and analgesics (e.g., 3-methylfentanyl analogs).[1] The core challenge in synthesizing the N-acetyl derivative directly from acyclic precursors lies in the Michael Addition step.

The Nucleophilicity Paradox

Standard one-pot protocols (Petrenko-Kritschenko or Robinson-Schöpf types) rely on the nucleophilic attack of an amine on

-

Alkyl Amines (e.g., Benzylamine): Highly nucleophilic; readily undergo double Michael addition to form the diester precursor necessary for cyclization.[2]

-

Acetamide: Poor nucleophile due to resonance stabilization; fails to undergo efficient Michael addition under mild conditions, preventing direct "one-pot" ring formation.[1][2]

The Solution: The "Benzyl Surrogate" Strategy

To ensure high yield and purity, we employ a Telescoped Two-Stage Workflow :

-

Stage I (Ring Construction): One-pot synthesis of 1-Benzyl-3-methylpiperidin-4-one via a sequential Michael addition–Dieckmann condensation.[1] The benzyl group acts as a robust "dummy" substituent that facilitates cyclization.

-

Stage II (Acyl Exchange): A "one-pot" hydrogenolytic debenzylation in the presence of acetic anhydride. This effectively swaps the benzyl group for an acetyl group in situ, avoiding the isolation of the unstable secondary amine free base.[2]

Reaction Pathway Visualization

The following diagram illustrates the chemical causality, moving from acyclic precursors to the final N-acetylated ring system.

Caption: Figure 1. Telescoped synthetic pathway. The N-benzyl group enables the critical ring-closing Dieckmann step before being swapped for the N-acetyl group via reductive acetylation.[1]

Experimental Protocol

Stage I: One-Pot Synthesis of 1-Benzyl-3-methylpiperidin-4-one

This protocol utilizes a Dieckmann Condensation of an unsymmetrical diester formed in situ.[1]

Reagents & Equipment:

-

Reactants: Benzylamine (1.0 eq), Methyl Methacrylate (1.1 eq), Methyl Acrylate (1.1 eq).[2]

-

Solvent: Methanol (for Michael), Toluene (for Cyclization).[2]

-

Base: Sodium Hydride (NaH, 60% dispersion) or Sodium Methoxide (NaOMe).[2]

-

Equipment: 3-neck round bottom flask, reflux condenser, N2 atmosphere, addition funnel.[2]

Step-by-Step Methodology:

-

Michael Addition (Precursor Formation):

-

Charge flask with Benzylamine (10.7 g, 0.1 mol) and Methanol (50 mL).[2]

-

Cool to 0°C. Add Methyl Methacrylate (11.0 g, 0.11 mol) dropwise.[2] Stir for 2 h at RT.

-

Add Methyl Acrylate (9.5 g, 0.11 mol) dropwise.[2]

-

Critical Step: Reflux the mixture for 24 hours. This ensures completion of the double Michael addition to form the tertiary amine diester.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[2] The secondary amine intermediate should disappear.

-

Concentrate in vacuo to remove methanol. Dissolve residue in dry Toluene (100 mL).

-

-

Dieckmann Cyclization:

-

In a separate dry flask under N2, suspend NaH (4.8 g, 0.12 mol) in Toluene (50 mL).

-

Add the diester solution (from step 1) dropwise at reflux temperature over 1 hour.

-

Continue reflux for 4 hours. A thick precipitate (sodium enolate) will form.[2]

-

-

Hydrolysis & Decarboxylation:

-

Cool to RT. Quench carefully with Glacial Acetic Acid (excess) or dilute HCl.

-

Reflux with 6N HCl (50 mL) for 4 hours to hydrolyze the

-keto ester and decarboxylate.[2] -

Basify with NaOH to pH 10 and extract with Dichloromethane (DCM).[2]

-

Dry (MgSO4) and concentrate to yield crude 1-Benzyl-3-methylpiperidin-4-one .[1][2]

-

Yield Expectation: 65–75% (Yellow oil).[2]

-

Stage II: One-Pot Hydrogenolysis & Acetylation

This stage converts the benzyl intermediate to the acetyl target in a single operation, preventing the formation of side products associated with the unstable free secondary amine.

Reagents:

-

Substrate: 1-Benzyl-3-methylpiperidin-4-one (from Stage I).[1]

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Reagent/Solvent: Acetic Anhydride (Ac2O, 1.5 eq), Acetic Acid (AcOH, solvent volume).[2]

-

Atmosphere: Hydrogen gas (Balloon or 1 atm).[2]

Step-by-Step Methodology:

-

Reactor Setup:

-

Dissolve the benzyl intermediate (5.0 g) in Glacial Acetic Acid (30 mL).

-

Add Acetic Anhydride (3.5 mL, ~1.5 eq).

-

Add 10% Pd/C catalyst (0.5 g).[2]

-

-

Reductive Acetylation:

-

Purge system with N2, then introduce H2.[2]

-

Stir vigorously at Room Temperature or mild heat (40°C) for 6–12 hours.

-

Mechanism:[1][2][3][4][5][6][7] The Pd/C catalyzes the cleavage of the benzyl-nitrogen bond (hydrogenolysis). The resulting secondary amine is immediately trapped by acetic anhydride to form the stable amide.

-

-

Work-up:

-

Filter catalyst through Celite.

-

Concentrate the filtrate to remove AcOH and excess Ac2O.

-

Neutralize residue with saturated NaHCO3.

-

Extract with EtOAc, wash with brine, dry over Na2SO4.[2]

-

-

Purification:

-

The product is often pure enough for use. If necessary, purify via flash chromatography (EtOAc/Hexane) or vacuum distillation.[2]

-

Data Summary & Validation

| Parameter | Specification / Observation |

| Appearance | Pale yellow to colorless oil (solidifies upon cooling/storage).[1][2] |

| 1H NMR (CDCl3) | Acetyl-CH3: |

| IR Spectrum | Ketone C=O: ~1715 cm⁻¹. Amide C=O: ~1640 cm⁻¹.[1] |

| Mass Spec (ESI) | [M+H]+ = 156.2 |

| Key Impurity | 1,3-dimethylpiperidin-4-one: Result of over-reduction (methylation) if Ac2O is absent.[1][2] |

Troubleshooting & Optimization

Critical Control Points (CCP)

-

Dieckmann Regioselectivity: The use of methyl methacrylate ensures the methyl group is at the 3-position. The cyclization is directed by the stability of the enolate.

-

Decarboxylation Control: Ensure complete decarboxylation during the acid reflux in Stage I. Incomplete reaction leads to the carboxylic acid impurity, which complicates the next step.

-

Catalyst Poisoning: In Stage II, ensure the benzyl intermediate is free of sulfur or amine salts from Stage I work-up, as these can poison the Pd/C catalyst.[2]

Safety Protocols

-

Sodium Hydride: Highly flammable/pyrophoric. Handle under inert atmosphere.

-

Methyl Acrylate/Methacrylate: Potent sensitizers and lachrymators. Use in a fume hood.

-

Hydrogenation: H2 gas presents an explosion hazard. Ensure proper grounding and leak testing.

References

-

Dieckmann Condensation Mechanism : Schaefer, J. P., & Bloomfield, J. J. (1967).[2][3] The Dieckmann Condensation. Organic Reactions, 15, 1-203.[1][2][3] [2]

-

Synthesis of 1-Benzyl-3-methyl-4-piperidone

-

PrepChem Protocol: "Synthesis of 1-benzyl-3-methyl-4-piperidone".[1]

-

Patent Reference: US Patent 4,639,522. "Process for the preparation of 1-benzyl-3-methyl-4-piperidone".

-

-

Reductive Acetylation Strategy

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]

Advanced Application Note: Grignard Reaction Protocols with 1-Acetyl-3-methylpiperidin-4-one

Part 1: Strategic Analysis & Chemical Logic[1][3]

The Substrate Challenge

The reaction of 1-Acetyl-3-methylpiperidin-4-one (1) with Grignard reagents (

-

Competitive Enolization (The Thermodynamic Trap): The C3-methyl group creates a tertiary carbon adjacent to the carbonyl.[1] The proton at C3 is acidic. Grignard reagents are strong bases (

).[2][1] If the nucleophilic attack is sterically hindered, the Grignard reagent will act as a base, deprotonating C3 to form an enolate.[2][3][4] Upon quenching, you recover the starting material, often leading to "mysterious" low yields.[2][4] -

Amide Sensitivity (The Chemoselective Trap): While the N-acetyl group is less reactive than the ketone, it is not inert. At elevated temperatures (

) or with excess reagent, the Grignard can attack the amide carbonyl, leading to ring opening or over-addition side products.[2] -

Diastereocontrol (The Stereochemical Trap): The addition creates a quaternary center at C4 and a tertiary alcohol. The relative stereochemistry between the C3-methyl and the new C4-hydroxyl group is critical for biological activity (e.g., in fentanyl analogs, the cis-relationship is often pharmacologically distinct).[5]

The Solution: Lanthanide Mediation

To overcome the enolization issue, this guide prioritizes the Imamoto Protocol (Cerium(III) Chloride mediated addition).[2] The organocerium species (

Part 2: Reaction Pathway & Logic (Visualization)[1][3]

The following diagram illustrates the divergent pathways. The goal is to maximize Path A while suppressing Path B (Enolization) and Path C (Amide Attack).[2]

Figure 1: Reaction divergence. Path A is maximized by low temperature and CeCl3 additives.

Part 3: Experimental Protocols

Protocol A: The "High-Fidelity" Imamoto Method (Recommended)

Applicability: Essential for bulky R-groups (e.g., t-butyl, isopropyl, o-tolyl) or when maximizing yield is critical.[2][5][1] Mechanism: Transmetallation forms a less basic organocerium reagent.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Organolithium or Grignard reagent (1.2 - 1.5 equiv)[2][5][1]

-

Additive: Anhydrous Cerium(III) Chloride (

) (1.5 equiv)[2][5][1] -

Solvent: Anhydrous THF (inhibitor-free)

Step-by-Step Workflow

-

Activation of

(CRITICAL STEP):-

Weigh

into a flame-dried Schlenk flask. -

Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours.

-

Checkpoint: The white powder must remain free-flowing.[5][1] If it clumps, dehydration is incomplete.[2][1]

-

Cool to room temperature under Argon. Suspend in anhydrous THF (5 mL/mmol).

-

Stir vigorously overnight (or sonicate for 1h) to form a fine white suspension.

-

-

Transmetallation:

-

Cool the

suspension to -78°C (dry ice/acetone). -

Add the Grignard/Organolithium reagent dropwise.

-

Stir for 1 hour at -78°C. The mixture usually turns yellow/orange.

-

-

Substrate Addition:

-

Dissolve this compound in minimal THF.

-

Add this solution dropwise to the organocerium mixture at -78°C over 15 minutes.

-

Why? Slow addition prevents local heating and amide attack.[1]

-

-

Reaction & Quench:

-

Stir at -78°C for 2-4 hours. Monitor by TLC (Note: Enolization byproduct reverts to SM on TLC, so look for product formation, not just SM consumption).

-

Quench: Add saturated aqueous

while still at -78°C. -

Caution: Exothermic.[1] Allow to warm to Room Temp (RT) only after quenching.

-

-

Workup:

Protocol B: Standard Low-Temperature Addition

Applicability: Suitable for small, non-hindered nucleophiles (e.g., Methyl, Ethyl, Allyl).[2][5][1]

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

-

Cooling: Cool to -78°C . This is non-negotiable to protect the N-acetyl group.[5][1]

-

Addition: Add Grignard reagent (1.1 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 mins.

-

Note: Keeping the stoichiometry close to 1:1 prevents attack on the amide.

-

-

Completion: Stir 3 hours at -78°C.

-

Quench: Pour mixture into a stirred solution of sat.

and ice.[1][4]

Part 4: Data Interpretation & Stereochemistry[1][3]

Stereochemical Outcome

The addition to 3-substituted cyclohexanones (and piperidones) follows the rule of axial attack from the less hindered face, but the 3-methyl group complicates this.[5]

-

Conformation: The this compound exists primarily in a chair conformation with the 3-methyl group equatorial to avoid 1,3-diaxial strain.[5][1]

-

Attack Trajectory:

-

Axial Attack (Top face): Leads to the Equatorial Alcohol .

-

Equatorial Attack (Side face): Leads to the Axial Alcohol .

-

-

Result: With Grignard reagents, the major product is typically the Equatorial Alcohol (where the OH is equatorial and the Methyl is equatorial). This places the R-group in the axial position.[1]

-

Relative Stereochemistry: Trans-diequatorial (OH and Me are trans).

-

| Parameter | Axial Attack (Major) | Equatorial Attack (Minor) |

| Nucleophile Approach | Parallel to axial H | Perpendicular to ring |

| Alcohol Position | Equatorial | Axial |

| R-Group Position | Axial | Equatorial |

| Stereochemical Relationship | trans-alcohol/methyl | cis-alcohol/methyl |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Recovered Starting Material | Enolization of C3-H | Switch to Protocol A (CeCl3) . Increase reagent equivalents to 2.0 (if using CeCl3).[1] |

| Low Yield + Complex Mixture | Amide attack | Ensure T < -60°C during addition.[5][1] Verify stoichiometry. |

| Elimination Product (Alkene) | Acidic workup | Use |

| Emulsion during workup | Cerium salts | Filter through Celite before extraction.[1] Use Rochelle's salt wash.[1] |

Part 5: References

-

Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[2][5][1] Journal of the American Chemical Society, 1989, 111(12), 4392–4403.[2] Link[2][5]

-

Janssen, P. A. J., et al. "Synthetic Analgesics: Synthesis and Pharmacology of the Diastereoisomers of N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide."[5][1] Journal of Medicinal Chemistry, 1974, 17(10), 1047–1051.[2] Link[2][5]

-

BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction: Troubleshooting & Optimization." BenchChem Application Notes, 2025. Link[2][5]

-

Krasovski, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2][5][1][3] Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.[2] Link[2][5]

Sources

Application Note: Catalytic Hydrogenation of 1-Acetyl-3-methylpiperidin-4-one Intermediates

Here is a comprehensive, scientifically grounded application note and protocol for the catalytic hydrogenation of 1-acetyl-3-methylpiperidin-4-one.

Scientific Context and Mechanistic Insights

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR modulators, and analgesic derivatives. Specifically, This compound (CAS: 1228450-13-2)[1] serves as a critical building block where the precise control of stereocenters at the C3 and C4 positions dictates the pharmacological efficacy of the downstream drug target.

The transformation of this ketone into 1-acetyl-3-methylpiperidin-4-ol via catalytic hydrogenation presents a unique stereochemical challenge. Because the C3 position is substituted with a methyl group, the reduction of the C4 carbonyl generates a second stereocenter, resulting in a mixture of cis and trans diastereomers.

Causality in Reaction Design

-

The Role of the N-Acetyl Group: Unlike basic piperidines (e.g., N-H or N-benzyl piperidones), the N-acetyl moiety renders the ring nitrogen non-basic due to the electron-withdrawing nature of the amide bond. This is a critical advantage: it prevents catalyst poisoning by basic amines and eliminates the need for strongly acidic solvents (which are otherwise required to protonate the nitrogen).

-

Facial Selectivity and Catalyst Choice: The stereochemical outcome is dictated by how the ketone adsorbs onto the heterogeneous catalyst surface. The bulky C3-methyl group (typically residing in an equatorial position to minimize 1,3-diaxial interactions) sterically hinders one face of the ring. Catalysts like Platinum Dioxide (

, Adams' Catalyst) favor approach from the less hindered equatorial face, delivering hydride axially and preferentially yielding the cis-alcohol (axial hydroxyl, equatorial methyl)[2]. Conversely, Palladium on Carbon (

Reaction Workflow and Stereochemical Divergence

Fig 1: Reaction workflow and stereochemical divergence during catalytic hydrogenation.

Quantitative Data: Optimization of Hydrogenation Conditions

To achieve a self-validating and scalable process, various catalytic systems must be evaluated. The table below summarizes the empirical data for the reduction of this compound, highlighting how catalyst and solvent selection directly manipulate the cis:trans ratio.

| Catalyst | Solvent | Temp (°C) | Conversion (%) | Typical Cis:Trans Ratio | Mechanistic Observation | |

| 5% Pd/C | Methanol | 50 | 25 | >95 | 40:60 | Pd/C yields thermodynamic mixtures; poor stereocontrol. |

| Ethyl Acetate | 40 | 25 | >98 | 85:15 | Strong surface coordination favors hydride delivery from the less hindered face. | |

| 5% Ru/C | Methanol | 100 | 50 | >99 | 70:30 | Requires higher pressure; excellent functional group tolerance. |

| Raney Ni | Ethanol | 200 | 60 | >90 | 50:50 | Harsh conditions required for deactivated rings; low selectivity. |

Experimental Protocol: Self-Validating Hydrogenation Workflow

This methodology is designed as a self-validating system. By integrating in-process monitoring (TLC/GC-MS) and post-reaction NMR analysis, the protocol ensures that both conversion and stereoselectivity are continuously verified.

Materials Required

-

Substrate: this compound (10.0 g, ~64.4 mmol)[1]

-

Catalyst: Platinum Dioxide (

) (0.1 g) or 5% Ruthenium on Carbon (Ru/C) (0.5 g) -

Solvent: Anhydrous Ethyl Acetate or Methanol (100 mL)

-

Gas: High-purity Hydrogen (

, >99.99%)

Step-by-Step Methodology

-

Substrate Preparation: In a clean, dry 250 mL Parr hydrogenation bottle, dissolve 10.0 g of this compound in 100 mL of anhydrous ethyl acetate. Note: Ethyl acetate is chosen over methanol when using

to maximize cis-selectivity. -

Catalyst Charging: Carefully add 0.1 g of

to the solution. Ensure no dry catalyst remains on the walls of the vessel to prevent localized ignition upon hydrogen introduction. -

Atmosphere Exchange: Attach the bottle to the Parr shaker apparatus. Purge the vessel with inert Nitrogen gas (pressurize to 20 psi, then vent) three times to displace all ambient oxygen. Follow this with three identical purges using Hydrogen gas.

-

Pressurization and Agitation: Pressurize the vessel with

to 40 psi. Begin mechanical agitation at room temperature (20–25°C). -

In-Process Monitoring (Validation Step 1): Monitor the pressure drop in the hydrogen reservoir. The reaction typically reaches theoretical hydrogen uptake within 3 to 5 hours. To validate completion, extract a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via TLC (Eluent: 5% MeOH in Dichloromethane) or GC-MS. The complete disappearance of the ketone signal confirms 100% conversion.

-

Workup and Filtration: Once conversion is verified, halt agitation, carefully vent the hydrogen gas, and purge the system with Nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Safety Critical: Keep the Celite pad wet; dry

saturated with hydrogen is highly pyrophoric. -

Isolation: Concentrate the clear filtrate under reduced pressure using a rotary evaporator to yield 1-acetyl-3-methylpiperidin-4-ol as a dense, viscous oil that may crystallize upon standing.

-

Stereochemical Analysis (Validation Step 2): Dissolve a 10 mg sample in

and acquire a

Downstream Synthetic Utility

Fig 2: Downstream synthetic utility of 1-Acetyl-3-methylpiperidin-4-ol in pharmaceutical development.

References

-

OSTI.GOV. "Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl and its Methods of Production." Office of Scientific and Technical Information. Available at:[Link]

Sources

Functionalization of the C3 position in 1-Acetyl-3-methylpiperidin-4-one

Application Note: Precision Functionalization of the C3 Position in 1-Acetyl-3-methylpiperidin-4-one

Executive Summary

The functionalization of This compound presents a classic but non-trivial challenge in organic synthesis: distinguishing between two enolizable positions flanking a carbonyl group. The C3 position (methine, substituted) and the C5 position (methylene, unsubstituted) exhibit distinct reactivity profiles.

Standard base-mediated alkylation typically favors the kinetic enolate at the less hindered C5 position. However, for drug development applications targeting the C3 position —often to generate quaternary stereocenters critical for conformational locking or metabolic stability—a strategy relying on thermodynamic control or steric blocking is required.

This guide details two robust protocols to achieve high-fidelity C3 functionalization:

-

The C5-Blocking Strategy (Gold Standard): Ensures 100% regioselectivity by temporarily masking the reactive C5 site.

-

The Thermodynamic Silyl Enol Ether (SEE) Route: A direct approach utilizing equilibrium control to target the more substituted enolate.

Mechanistic Insight: The Regioselectivity Paradox

To successfully functionalize C3, one must overcome the inherent kinetic preference for C5.

-

Kinetic Control (C5): Deprotonation at C5 is faster due to lower steric hindrance and the acidity of the primary alpha-protons. Reagents like LDA at -78°C exclusively generate the C5 enolate ($ \Delta^{4,5} $).

-

Thermodynamic Control (C3): The C3 enolate ($ \Delta^{3,4} $) is tetrasubstituted and thermodynamically more stable. However, it forms slower. Accessing this species requires conditions that allow enolate equilibration (higher temperatures, weaker bases) or specific trapping methods.

Visualizing the Pathway: